molecular formula C21H21N3O3S B10987329 N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide

Cat. No.: B10987329
M. Wt: 395.5 g/mol
InChI Key: QHHQGJBFNHFGAL-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halide.

The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. The furan carboxamide group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the benzothiazole or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development. Studies have indicated that derivatives of benzothiazole and pyrrole rings exhibit significant biological activities, including enzyme inhibition and receptor modulation .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its structural features make it suitable for applications in the production of dyes, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can enhance the compound’s binding affinity and specificity, while the furan carboxamide group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide
  • N-[3-(1,3-benzothiazol-2-yl)-1-(2-chloroethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This specific substitution pattern may enhance its interaction with biological targets, making it a more potent and selective compound for certain applications.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H21N3O3S/c1-13-14(2)24(10-12-26-3)19(23-20(25)16-8-6-11-27-16)18(13)21-22-15-7-4-5-9-17(15)28-21/h4-9,11H,10,12H2,1-3H3,(H,23,25)

InChI Key

QHHQGJBFNHFGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4)CCOC)C

Origin of Product

United States

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